molecular formula C12H11ClN4O3 B11053548 1H-1,2,3,4-Tetrazole-1-propanoic acid, 2-(4-chlorophenyl)-2-oxoethyl ester CAS No. 889957-99-7

1H-1,2,3,4-Tetrazole-1-propanoic acid, 2-(4-chlorophenyl)-2-oxoethyl ester

Cat. No.: B11053548
CAS No.: 889957-99-7
M. Wt: 294.69 g/mol
InChI Key: XCMHXYPWVONPGG-UHFFFAOYSA-N
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Description

1H-1,2,3,4-Tetrazole-1-propanoic acid, 2-(4-chlorophenyl)-2-oxoethyl ester is a synthetic organic compound that belongs to the class of tetrazoles. Tetrazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique structural and chemical properties. This particular compound features a tetrazole ring, a propanoic acid moiety, and a 4-chlorophenyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-1,2,3,4-Tetrazole-1-propanoic acid, 2-(4-chlorophenyl)-2-oxoethyl ester typically involves the following steps:

    Formation of Tetrazole Ring: The tetrazole ring can be synthesized by the cyclization of nitriles with azides under acidic or basic conditions.

    Esterification: The propanoic acid moiety is introduced through esterification reactions, where the carboxylic acid group reacts with an alcohol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.

    Substitution Reaction: The 4-chlorophenyl group is incorporated via a substitution reaction, often using a chlorinated aromatic compound and a suitable nucleophile.

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the propanoic acid moiety, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can target the tetrazole ring or the carbonyl group, resulting in the formation of amines or alcohols.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted aromatic compounds.

Chemistry:

  • Used as a building block in the synthesis of more complex molecules.
  • Acts as a ligand in coordination chemistry.

Biology:

  • Investigated for its potential as a bioactive molecule in drug discovery.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
  • Used in the design of prodrugs to improve drug delivery and efficacy.

Industry:

  • Utilized in the development of new materials with specific properties.
  • Applied in the synthesis of agrochemicals and pesticides.

Mechanism of Action

The mechanism of action of 1H-1,2,3,4-Tetrazole-1-propanoic acid, 2-(4-chlorophenyl)-2-oxoethyl ester depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The tetrazole ring can mimic carboxylate groups, allowing it to bind to active sites of enzymes or receptors, thereby influencing biological pathways.

Comparison with Similar Compounds

    1H-1,2,3,4-Tetrazole-1-acetic acid: Similar structure but with an acetic acid moiety instead of propanoic acid.

    2-(4-Chlorophenyl)-2-oxoethyl acetate: Similar ester structure but with an acetate group instead of a tetrazole ring.

Uniqueness:

  • The combination of the tetrazole ring and the 4-chlorophenyl group provides unique reactivity and binding properties.
  • The presence of the propanoic acid moiety offers additional sites for chemical modification and interaction.

This compound’s unique structure and versatile reactivity make it a valuable molecule in various fields of scientific research and industrial applications.

Properties

CAS No.

889957-99-7

Molecular Formula

C12H11ClN4O3

Molecular Weight

294.69 g/mol

IUPAC Name

[2-(4-chlorophenyl)-2-oxoethyl] 3-(tetrazol-1-yl)propanoate

InChI

InChI=1S/C12H11ClN4O3/c13-10-3-1-9(2-4-10)11(18)7-20-12(19)5-6-17-8-14-15-16-17/h1-4,8H,5-7H2

InChI Key

XCMHXYPWVONPGG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)COC(=O)CCN2C=NN=N2)Cl

Origin of Product

United States

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